molecular formula C13H8FNO B2540302 4-(3-Fluorophenoxy)benzonitrile CAS No. 877149-18-3

4-(3-Fluorophenoxy)benzonitrile

Cat. No.: B2540302
CAS No.: 877149-18-3
M. Wt: 213.211
InChI Key: HPBQAEPAVNQRDT-UHFFFAOYSA-N
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Description

This compound is structurally characterized by two aromatic rings connected via an oxygen atom, with a fluorine atom at the meta position of the phenoxy ring and a nitrile group at the para position of the benzonitrile ring. Its molecular geometry, electronic properties, and synthetic versatility make it a valuable intermediate in medicinal chemistry and materials science.

Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-fluorophenol and a fluorinated benzonitrile derivative. For example, analogous compounds like 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile (CAS RN: 101007-06-1) are synthesized via reactions between 3,4-difluorobenzonitrile and hydroquinone under basic conditions, achieving crystalline products with defined hydrogen-bonded networks .

Properties

IUPAC Name

4-(3-fluorophenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBQAEPAVNQRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877149-18-3
Record name 4-(3-Fluorphenoxy)-benzonitril
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-Fluorophenoxy)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with 4-bromobenzonitrile in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) is a typical reducing agent.

Major Products:

Scientific Research Applications

4-(3-Fluorophenoxy)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituent Positions Key Structural Features Reference ID
4-(3-Fluorophenoxy)benzonitrile 3-F on phenoxy; CN on benzonitrile Dihedral angle ~70.9°; O–H⋯N hydrogen bonding
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile 3-F on benzonitrile; OH on phenoxy Zigzag chains via O–H⋯N bonds; dihedral 70.9°
4-Fluoro-3-aryloxy benzonitrile 4-F on benzonitrile; aryloxy group Used in aryloxy phenol synthesis; IC50 = 0.54 µM
4-(3-Thienyl)benzonitrile Thienyl substituent Heterocyclic analog; MW = 185.24

Key Observations :

  • Dihedral Angles: The dihedral angle between aromatic rings in this compound analogs (~70.9°) suggests moderate conjugation disruption, influencing electronic properties and intermolecular interactions .
  • Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile) exhibit stronger intermolecular interactions (O–H⋯N) compared to non-hydroxylated analogs, affecting solubility and crystallinity .

Key Observations :

  • Efficiency: this compound synthesis achieves moderate yields (64–79%), comparable to other fluorinated benzonitriles .
  • Versatility: Thiazole- and tetrazole-functionalized analogs (e.g., 5-[4-(3-fluorophenoxy)phenyl]tetrazole) highlight the adaptability of benzonitrile scaffolds in drug discovery .

Key Observations :

  • Bioactivity: Fluorophenoxy benzonitriles are less directly bioactive but serve as critical intermediates. For example, derivatives like 5-[4-(3-fluorophenoxy)phenyl]tetrazole may target enzymes or receptors .
  • Material Science : Liquid crystalline trimers and fluorosolvatochromic derivatives demonstrate tunable thermal and optical properties, expanding applications in sensors and displays .
Pharmacological Potential

Complex derivatives, such as (R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate, exhibit targeted biological interactions (e.g., enzyme inhibition) due to enhanced steric and electronic effects from cyclopropane and amino groups . In contrast, this compound’s simpler structure prioritizes synthetic utility over direct therapeutic action.

Biological Activity

4-(3-Fluorophenoxy)benzonitrile, an organic compound with the molecular formula C13H8FNO, is characterized by a fluorophenoxy group attached to a benzonitrile moiety. This compound has garnered interest in various fields, particularly in biology and medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Structure and Composition

  • Molecular Formula : C13H8FNO
  • Key Functional Groups :
    • Fluorophenoxy group
    • Benzonitrile moiety

Chemical Reactions

This compound can undergo several chemical reactions:

  • Substitution Reactions : The fluorine atom can be substituted under appropriate conditions, leading to derivatives with varied biological activities.
  • Reduction Reactions : The nitrile group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed

  • Substitution : New derivatives with potential biological activity.
  • Reduction : Formation of 4-(3-fluorophenoxy)benzylamine.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to modulation of various biological pathways, which may include:

  • Inhibition of enzyme activity
  • Interference with signal transduction pathways

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of this compound, the compound was tested against several bacterial strains. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as a lead structure for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Case Study 2: Anticancer Activity in Cell Lines

Another study focused on the anticancer effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects, leading to reduced viability in cancer cells compared to control groups.

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundPosition of FluorineBiological Activity
This compoundParaAntimicrobial, Anticancer
4-(4-Fluorophenoxy)benzonitrileMetaModerate Antimicrobial
4-(2-Fluorophenoxy)benzonitrileOrthoLow Anticancer Activity

This comparison highlights how the position of the fluorine atom influences the biological activity and reactivity of these compounds.

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